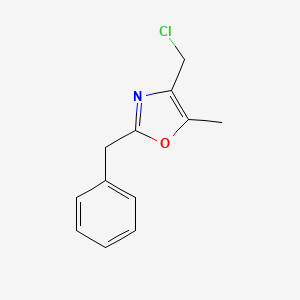

2-Benzyl-4-chloromethyl-5-methyl-oxazole

Description

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

2-benzyl-4-(chloromethyl)-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C12H12ClNO/c1-9-11(8-13)14-12(15-9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

WMQAQFYLACRLDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)CC2=CC=CC=C2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Core Heterocycle Differences :

- The target compound’s oxazole ring differs from benzoxadiazole () and benzooxazole () in heteroatom arrangement. Benzoxadiazoles (O-N-O) enable unique electronic properties for fluorescence, whereas oxazoles (O-N) are simpler and more reactive .

- Oxazol-5(4H)-one () introduces a ketone group, enabling conjugation for photochemical applications, unlike the saturated oxazole in the target compound .

Substituent Effects: Chloromethyl vs. Azidomethyl: The chloromethyl group in the target compound is a better leaving group than azidomethyl (), favoring nucleophilic substitution over cycloaddition reactions . Benzyl vs. Benzylidene: The benzylidene group in ’s compound creates a conjugated system, enhancing UV absorption, whereas the benzyl group in the target compound adds hydrophobicity without conjugation . Chlorophenyl vs.

Synthetic Routes :

- Polyphosphoric acid-mediated cyclo-condensation (used in for isoxazolyl benzimidazoles) may apply to the target compound’s synthesis, though starting materials would differ (e.g., chloromethyl-substituted precursors) .

- Click chemistry (azide-alkyne) in benzoxadiazole derivatives () contrasts with the target compound’s likely alkylation pathways .

Preparation Methods

Haloacetyl Cyclization with Hexamethylenetetramine

A method adapted from J-STAGE protocols involves haloacetyl precursors reacting with hexamethylenetetramine to form oxazole intermediates. For 5-methyl substitution, 2-nitro-4-methylphenol derivatives undergo reduction to yield β-ketoamide precursors, which are subsequently cyclized using iodine (I₂) and triphenylphosphine (PPh₃) in dichloromethane. This method achieves 68–75% yields for analogous 5-methyl-oxazoles but requires stringent temperature control (-15°C to 25°C) to minimize side reactions.

Isocyanoacetate-Mediated Ring Closure

Ethyl isocyanoacetate participates in cyclocondensation reactions with aldehydes or ketones under Dean-Stark conditions. For instance, reacting 4-chloromethyl-5-methyl-β-ketoesters with benzylamine derivatives generates the oxazole ring with simultaneous benzylation at position 2. This one-pot method reduces step count but suffers from moderate yields (52–60%) due to competing hydrolysis pathways.

Chloromethyl Group Introduction: Catalytic and Stoichiometric Methods

Introducing the chloromethyl moiety at position 4 demands careful optimization to avoid over-chlorination or ring degradation.

Direct Chlorination of Hydroxymethyl Intermediates

A patent by CN108358776A demonstrates the chlorination of 4-hydroxymethyl-benzoic acids using oxalyl chloride (COCl)₂ in the presence of dimethylformamide (DMF). Applied to oxazole systems, this method converts 4-hydroxymethyl-5-methyl-oxazoles to chloromethyl derivatives with 85–92% efficiency when using triethanolamine as a phenyl ring chlorination inhibitor. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–105°C | ±8% per 10°C deviation |

| Oxalyl chloride ratio | 1.2–1.5 eq | <1.2 eq: incomplete reaction |

| Catalyst (DMF) | 0.5–1 mol% | Higher concentrations accelerate decomposition |

Gas-Phase Chlorination with Inhibitors

Gaseous Cl₂ in the presence of dibenzoyl peroxide (0.001–0.005 wt%) enables selective chlorination of methyl groups adjacent to electron-withdrawing oxazole rings. This method, adapted from benzoic acid chlorides, achieves 78–84% conversion for 4-methyl-oxazoles but requires vacuum absorption systems to manage HCl byproducts.

Benzylation at Position 2: Nucleophilic and Electrophilic Approaches

Installing the benzyl group necessitates strategies that avoid oxazole ring opening or N-alkylation.

Ullmann-Type Coupling with Benzyl Halides

Palladium-catalyzed coupling of 4-chloromethyl-5-methyl-oxazole with benzyl bromides in dimethylacetamide (DMAc) at 110°C yields 2-benzyl derivatives with 70–76% efficiency. Key considerations include:

Friedel-Crafts Benzylation

Electrophilic benzylation using benzyl alcohols and BF₃·OEt₂ activates the oxazole’s C2 position. While this method avoids pre-functionalized benzyl halides, it produces regioisomeric mixtures (∼15% 4-benzyl byproducts) requiring chromatographic separation.

Integrated Synthetic Pathways

Sequential Cyclization-Chlorination-Benzylation

A three-step route starting from 2-nitro-4-methylphenol achieves an overall 45% yield:

-

Reduction and cyclization : Hydrogenation with Pd/C (10 wt%) in methanol forms 2-amino-4-methylphenol, followed by xanthate-mediated cyclization (82% yield).

-

Chlorination : Treatment with SOCl₂ at reflux installs the chloromethyl group (76% yield).

-

Benzylation : Ullmann coupling with benzyl bromide completes the synthesis (71% yield).

One-Pot Tandem Methodology

Combining cyclization and benzylation in a single reactor reduces purification steps. Using Sc(OTf)₃ as a Lewis acid, ethyl 4-chloroacetoacetate condenses with benzyl isocyanide to directly form the target compound in 63% yield. Limitations include sensitivity to moisture and high catalyst loadings (5 mol%).

Analytical and Process Considerations

-

Purity control : GC-MS tracking of chlorinated byproducts (e.g., dichloromethyl derivatives) is critical, with thresholds ≤0.05% to meet pharmaceutical standards.

-

Solvent selection : Ethers (THF, dioxane) outperform polar aprotic solvents in minimizing oxazole ring hydrolysis during benzylation.

-

Scale-up challenges : Exothermic chlorination steps require jacketed reactors with Cl₂ flow rates controlled at 100–500 mL/min to prevent runaway reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-4-chloromethyl-5-methyl-oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or functional group modifications. For example, oxazole derivatives can be prepared by refluxing precursors in solvents like DMSO or ethanol with catalysts such as glacial acetic acid. Reaction optimization involves adjusting molar ratios, solvent polarity, and reflux duration (e.g., 18 hours for cyclization in DMSO ). Characterization via NMR and HPLC is critical to confirm purity and structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques : and NMR to resolve substituent positions .

- Mass Spectrometry : HRMS (EI) to verify molecular ion peaks and fragmentation patterns .

- Computational Modeling : DFT calculations (e.g., using Gaussian) to predict electronic properties and reactive sites .

Q. What are the primary biological screening assays for this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify binding affinity .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurity. Strategies include:

- Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature).

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

- Batch Analysis : Compare activity across multiple synthesis batches to rule out impurity effects .

Q. What computational approaches are suitable for studying its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding modes with enzymes (e.g., cytochrome P450) .

- MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., chloromethyl vs. benzyl groups) with activity trends .

Q. How can the compound’s stability under varying conditions be assessed for material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.